Resistance Profile Divergence: 6-Bromo vs. 8-Bromo Quinoline ALLINIs Against HIV-1 A128T Mutant
In a direct head-to-head comparison of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), bromine substitution at the 6-position versus the 8-position revealed markedly different resistance profiles. The 6-bromo analog exhibited a significant loss of antiviral potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This positions (6-Bromoquinolin-8-yl)methanol as a critical intermediate for synthesizing 6-bromo-substituted ALLINIs to probe structure-activity relationships governing escape mutant susceptibility.
| Evidence Dimension | Antiviral potency retention against ALLINI-resistant HIV-1 IN A128T mutant |
|---|---|
| Target Compound Data | Significant loss of potency |
| Comparator Or Baseline | 8-bromo analog: Retained full effectiveness |
| Quantified Difference | Qualitative difference (6-bromo: loss; 8-bromo: retained) |
| Conditions | HIV-1 integrase multimerization and antiviral assays with wild-type vs. A128T mutant virus |
Why This Matters
Procurement of the 6-bromo regioisomer enables SAR exploration of resistance-conferring mutations, a differentiation not achievable with the 8-bromo analog or non-brominated scaffolds.
- [1] MDPI Viruses, 2022, 14(7), 1466. View Source
